4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid

Catalog No.
S780543
CAS No.
51070-62-3
M.F
C8H15NO4S
M. Wt
221.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid

CAS Number

51070-62-3

Product Name

4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid

IUPAC Name

4-[(1,1-dioxothiolan-3-yl)amino]butanoic acid

Molecular Formula

C8H15NO4S

Molecular Weight

221.28 g/mol

InChI

InChI=1S/C8H15NO4S/c10-8(11)2-1-4-9-7-3-5-14(12,13)6-7/h7,9H,1-6H2,(H,10,11)

InChI Key

LOYVVYSXUYAYIB-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)CC1NCCCC(=O)O

Canonical SMILES

C1CS(=O)(=O)CC1NCCCC(=O)O

Molecular Structure Analysis

The name suggests the molecule contains several functional groups:

  • 4-aminobutanoic acid: This is a core structure found in the neurotransmitter GABA (gamma-aminobutyric acid). The presence of a 4- indicates the amino group is on the fourth carbon of the butanoic acid chain.
  • (1,1-Dioxothiolan-3-yl): This group likely consists of a five-membered ring containing a sulfur atom (thiolane) with two oxygen atoms (dioxo) attached to carbons 1 and 1. The attachment point to the butanoic acid is likely on the third carbon of the thiolane ring.

This combination suggests a molecule with a potentially interesting interplay between the carboxylic acid group (COOH) of the butanoic acid and the dithiolane ring, which might have unique chemical properties.


Chemical Reactions Analysis

  • Synthesis: The compound could potentially be synthesized by reacting a dithiolane intermediate with 4-aminobutyric acid.
  • Hydrolysis: The carboxylic acid group might be susceptible to hydrolysis under acidic or basic conditions, breaking the C-O bond and releasing a proton (H+).

XLogP3

-3.1

Dates

Modify: 2023-08-15

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